molecular formula C18H17Cl2NO B5194726 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide

2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide

Cat. No. B5194726
M. Wt: 334.2 g/mol
InChI Key: FIEOVIRMGLLWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDMF, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies. In

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been reported to inhibit the growth of cancer cells in vitro. Additionally, it has been found to exhibit insecticidal and herbicidal properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the study of 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide. One direction is to further investigate its potential applications in the treatment of pain and inflammation-related disorders. Another direction is to study its potential use as an insecticide and herbicide. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide involves the reaction between 2,2-dichlorocyclopropanecarboxylic acid and 2,5-dimethylphenylamine, followed by the reaction with phenylmagnesium bromide. The final product is obtained after purification using column chromatography. This method has been reported to yield 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide with high purity and yield.

Scientific Research Applications

2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential applications in various fields of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropanecarboxamide has been studied for its potential use as an insecticide and herbicide.

properties

IUPAC Name

2,2-dichloro-N-(2,5-dimethylphenyl)-3-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-11-8-9-12(2)14(10-11)21-17(22)16-15(18(16,19)20)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEOVIRMGLLWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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